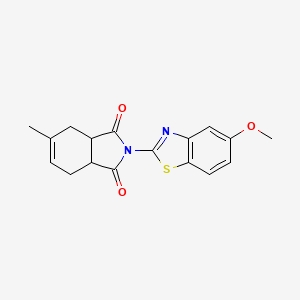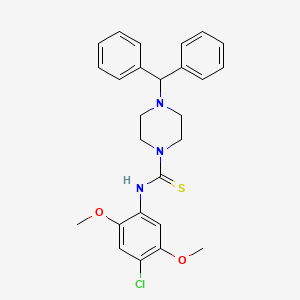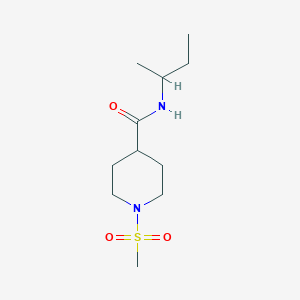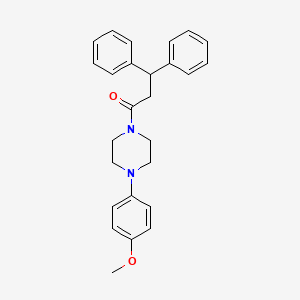![molecular formula C24H30N2O2 B4062548 3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B4062548.png)
3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, a butenyl group, and a tetrahydroisoquinoline group. These groups are common in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple functional groups and a cyclic structure. The isoquinoline group is a bicyclic structure that is aromatic and planar. The methoxyphenyl group is also aromatic, and the butenyl group could potentially participate in conjugation with the aromatic rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups like the methoxy group and the amide group would be expected to increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of compounds similar to 3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide has been a focus in scientific research. For example, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was investigated, where its structure was confirmed by various methods including X-ray diffraction, demonstrating its potential in structural chemistry studies (Bai et al., 2012).
Biological Activity
Research into the biological activity of compounds containing methoxy and tetrahydroisoquinoline groups, which are structural elements of the target molecule, reveals interesting applications. For instance, methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities, have shown inhibition of tubulin polymerization, indicating potential use in studying cell cycle and cancer treatments (Gastpar et al., 1998).
Chemical Reactions
The compound's chemical class has been involved in research focusing on unique chemical reactions. For instance, research on o-methoxycarbonyl-phenyl isocyanate's reaction with mono-aminoalkyl orthophosphoric and sulfuric acids to yield corresponding tetrahydroquinazoline esters shows the versatility of these compounds in synthetic organic chemistry (Cherbuliez et al., 1967).
Pharmacological Properties
Compounds structurally related to this compound have been studied for their pharmacological properties. For example, N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides, which bear resemblance in structure, have shown gastric acid antisecretory activity, underlining their potential in medicinal chemistry (Ueda et al., 1991).
Application in Synthesis of Alkaloids
The catalytic asymmetric synthesis of amino acid components in the biosynthesis of tetrahydroisoquinoline alkaloids has been explored. This highlights the compound's relevance in the synthesis of complex natural products and pharmaceuticals (Tanifuji et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyphenyl)-N-[2-[(E)-2-methylbut-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-4-18(2)16-26-14-13-19-9-11-22(15-21(19)17-26)25-24(27)12-10-20-7-5-6-8-23(20)28-3/h4-9,11,15H,10,12-14,16-17H2,1-3H3,(H,25,27)/b18-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEGKWDDYIDURW-JJPRUIFNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4062470.png)
![N-(4-acetylphenyl)-2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}butanamide](/img/structure/B4062471.png)

![2-(1H-benzimidazol-2-ylthio)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4062486.png)
![2-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide hydrochloride](/img/structure/B4062494.png)
![methyl N-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B4062496.png)
![4-{4-allyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine hydrochloride](/img/structure/B4062500.png)

![1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-1,4-diazepan-5-one](/img/structure/B4062517.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4062524.png)


![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-naphthalenesulfonamide](/img/structure/B4062568.png)
